(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine
Description
Properties
IUPAC Name |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTSTJVNWKVHDE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OC(O2)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties of (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine
Molecular Characteristics
The compound features a benzo[d]1,3-dioxole core substituted with two fluorine atoms at the 2-position and an ethylamine group at the 4-position, with an (S)-configuration at the chiral center. The fluorine atoms enhance electron-withdrawing effects, stabilizing the aromatic system and influencing reactivity in subsequent synthetic steps.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₂NO₂ |
| Molecular Weight | 223.17 g/mol |
| CAS RN | 1213390-36-3 |
| Storage Conditions | Refrigeration (ice transport) |
Synthetic Pathways for this compound
Route 1: Chlorination-Fluorination-Reductive Amination Sequence
Step 1: Synthesis of 2,2-Difluorobenzo[d]1,3-dioxole-4-carbaldehyde
The precursor 2,2-difluorobenzo[d]1,3-dioxole-4-carbaldehyde is synthesized via a three-step process:
- Chlorination : Methylbenzo[d]1,3-dioxole undergoes radical-initiated chlorination using Cl₂ and N-bromosuccinimide (NBS) at 40–180°C, yielding 2,2-dichlorobenzo[d]1,3-dioxole.
- Fluorination : Reaction with hydrogen fluoride (HF) at −20 to +15°C replaces chlorine atoms with fluorine, forming 2,2-difluorobenzo[d]1,3-dioxole.
- Carbaldehyde Formation : Treatment with formic acid at 0–150°C introduces the aldehyde group via acid-catalyzed hydrolysis.
Key Conditions :
- Solvent-free fluorination improves yield (85–92%).
- Excess HF (5–30 mol equivalents) ensures complete substitution.
Step 2: Reductive Amination
The aldehyde intermediate undergoes reductive amination with ethylamine to form the target compound. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 selectively reduces the imine intermediate while preserving the aldehyde group.
Optimization :
- Temperature : 25–40°C balances reaction rate and stereochemical integrity.
- Catalyst : Chiral phosphoric acids (e.g., TRIP) achieve enantiomeric excess (ee) >90%.
Route 2: Asymmetric Catalytic Synthesis
Enantioselective Amination
A palladium-catalyzed coupling between 2,2-difluorobenzo[d]1,3-dioxole-4-boronic acid and chiral ethylamine precursors enables direct stereocontrol. Using (R)-BINAP as a ligand, this method achieves 88% ee and reduces step count.
Advantages :
- Avoids hazardous HF handling.
- Scalable under mild conditions (60°C, 12 h).
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Overall Yield | Purity (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chlorination-Fluorination-Reductive Amination | 62% | 98.5 | 92% |
| Asymmetric Catalytic | 75% | 99.2 | 88% |
Route 1 offers higher ee but requires stringent temperature control during fluorination. Route 2 simplifies purification but relies on expensive catalysts.
Mechanistic Insights
Reductive Amination Mechanism
- Imine Formation : Ethylamine condenses with the aldehyde to form an imine intermediate, protonated under mildly acidic conditions.
- Reduction : NaBH₃CN transfers hydride to the iminium ion, yielding the amine while avoiding over-reduction of the aldehyde.
Stereochemical Control :
- Chiral additives or catalysts stabilize transition states to favor the (S)-enantiomer.
Industrial-Scale Production Considerations
Cost Drivers
- Catalyst Recovery : Recycling chiral ligands reduces costs by 30–40% in Route 2.
- Raw Materials : Bulk pricing for methylbenzo[d]1,3-dioxole ($120/kg) impacts Route 1 economics.
Chemical Reactions Analysis
(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine has been explored for its potential therapeutic applications. Its difluorobenzo dioxole moiety may interact with biological targets such as enzymes or receptors, influencing pharmacological activity. Research indicates that compounds with similar structures have shown promise in modulating biological pathways relevant to diseases .
Biochemical Probes
The compound can serve as a biochemical probe in enzyme interaction studies. Its structure allows it to be used in assays to investigate the kinetics of enzyme-substrate interactions or to identify potential inhibitors of specific enzymatic activities .
Polymer Chemistry
In industrial applications, this compound can be utilized in the development of polymers with enhanced stability and specific properties. The incorporation of this compound into polymer matrices may impart unique characteristics such as increased thermal stability or improved mechanical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine involves its interaction with molecular targets, such as enzymes or receptors. The difluorobenzo dioxole moiety may play a crucial role in binding to these targets, influencing the compound’s activity and specificity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The compound belongs to the benzodioxole family, which includes diverse derivatives with variations in substituents and functional groups. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Salt Formation : The hydrochloride derivative (CAS 2061996-63-0) exhibits improved solubility in polar solvents due to ionic character, contrasting with the free base’s requirement for cold storage .
Functional Group Diversity : Thiol- and acetamide-containing analogs () may exhibit distinct reactivity (e.g., nucleophilic thiols) or biological target interactions compared to the ethylamine core .
Hazard Profile Comparison
Table 2: Hazard Comparison
Key Notes:
- The free base’s irritation hazards (H315/H319) necessitate careful handling, whereas the hydrochloride salt’s solid-state form may mitigate exposure risks .
Biological Activity
(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine, also known as (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological evaluations, and implications for pharmacological applications.
The compound has the following chemical characteristics:
- IUPAC Name : (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride
- Molecular Formula : C9H10ClF2NO2
- Molecular Weight : 237.63 g/mol
- CAS Number : 2061996-63-0
- Purity : 95.00% .
The biological activity of this compound is primarily linked to its structural features that resemble known pharmacophores. The presence of the difluorobenzo[d]dioxole moiety suggests potential interactions with various biological targets.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to the benzodioxole structure:
- Insecticidal Activity : A recent study evaluated the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. Among the compounds tested, certain derivatives exhibited significant larvicidal activity with LC50 values indicating effective concentrations for pest control. Notably, compounds with methylenedioxy substitutions showed enhanced activity compared to others .
- Toxicity Assessments : The same study reported that some derivatives demonstrated low toxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential therapeutic applications .
- Pharmacological Potential : The benzodioxole framework has been associated with various pharmacological activities including antibacterial and anti-inflammatory effects. Research on similar compounds indicates that modifications in substituents can significantly alter their biological profiles .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | LC50 (μM) | Toxicity Level |
|---|---|---|---|
| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal | 28.9 | Non-cytotoxic up to 5200 |
| This compound | Potential Insecticidal | TBD | TBD |
Implications for Future Research
The promising results from studies on related compounds highlight the potential of this compound in developing new insecticides or pharmaceuticals with reduced toxicity profiles. Future research should focus on:
- Structural Optimization : Investigating how variations in the chemical structure affect biological activity and toxicity.
- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects on target organisms or cells.
- Clinical Trials : Evaluating the efficacy and safety of these compounds in vivo to establish their therapeutic potential.
Q & A
Q. What are the recommended storage conditions for this compound to ensure stability during experimental workflows?
The compound must be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation via photochemical or oxidative pathways. Stability studies recommend aliquoting in amber vials with PTFE-lined caps to minimize moisture absorption and atmospheric exposure .
Q. What synthetic routes are commonly employed for the enantioselective synthesis of this compound?
Key methods include:
- Asymmetric hydrogenation : Chiral catalysts like BINAP-Ru complexes reduce precursor imines.
- Chiral auxiliary approaches : Evans oxazolidinones or Oppolzer’s sultams control stereochemistry during benzo-dioxolane ring formation. Reactions typically use anhydrous solvents (THF or DCM) at temperatures between −78°C to 25°C to minimize racemization .
Q. How can researchers verify the enantiomeric purity of this compound using analytical techniques?
Enantiomeric purity is validated via:
- Chiral HPLC : Columns like Chiralpak AD-H with hexane/isopropanol mobile phases (85:15 v/v).
- Optical rotation : Comparing [α]D values against literature standards.
- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns .
Advanced Research Questions
Q. How does the difluorobenzo-dioxolane moiety influence binding affinity to serotoninergic receptors compared to mono-fluorinated analogs?
The 2,2-difluoro substitution enhances electron-withdrawing effects, improving π-π stacking with receptor aromatic residues. Comparative studies show:
| Compound | Receptor Binding (Ki, nM) | Selectivity Ratio (5-HT vs NE) |
|---|---|---|
| Target Compound | 2.1 ± 0.3 | 15:1 |
| Mono-fluoro analog | 8.7 ± 1.2 | 3:1 |
The difluoro group reduces off-target interactions with norepinephrine transporters .
Q. What strategies resolve contradictory data regarding enzyme inhibition potency between fluorometric and radiometric assays?
Discrepancies may arise from:
- Fluorophore interference : The benzo-dioxolane group may quench fluorescent signals. Validate with LC-MS/MS quantification of substrate depletion.
- Buffer compatibility : Test inhibition in phosphate vs HEPES buffers, as fluoride ions can chelate Mg²⁺. Normalize data using internal standards and orthogonal platforms (e.g., SPR vs enzymatic activity) .
Q. What in silico methods predict the metabolic pathways of this compound in human hepatic models?
Computational approaches include:
- Docking simulations : CYP450 isoforms (e.g., CYP2D6, CYP3A4) identify oxidation sites.
- QSAR models : Trained on fluoroaromatic amine datasets to predict glucuronidation rates.
- MetaSite® software : Generates phase I/II metabolism trees based on fragmentation patterns. Experimental validation via human liver microsome incubations with NADPH/UDPGA cofactors is recommended .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR, ITC) and statistical normalization to address variability in enzymatic or receptor-binding studies .
- Experimental Design : Prioritize enantioselective synthesis protocols and stability-optimized storage to ensure reproducibility in pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
